molecular formula C20H20ClNO4 B2410192 Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate CAS No. 850906-51-3

Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate

Cat. No.: B2410192
CAS No.: 850906-51-3
M. Wt: 373.83
InChI Key: CSINOSNTRDZJDJ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 373.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, widely used in organic chemistry.

Mode of Action

It can be inferred from related compounds that it may involve nucleophilic substitution reactions . In such reactions, a nucleophile, an atom or molecule that donates an electron pair to form a chemical bond, replaces a functional group in another molecule.

Biochemical Pathways

It’s plausible that it could influence the pathways involving the suzuki–miyaura cross-coupling reaction , given its potential role as a reagent in such reactions.

Result of Action

Based on its potential role in the suzuki–miyaura cross-coupling reaction , it could facilitate the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis.

Properties

IUPAC Name

ethyl 2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-2-25-19(23)13-26-18-5-3-4-17-16(18)10-11-22(20(17)24)12-14-6-8-15(21)9-7-14/h3-9H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSINOSNTRDZJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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